2-Methyl-8-(propan-2-yl)tetracene
Description
Properties
IUPAC Name |
2-methyl-8-propan-2-yltetracene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20/c1-14(2)16-6-7-18-11-21-12-19-8-15(3)4-5-17(19)10-22(21)13-20(18)9-16/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLJOZTYDBTFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2C=C1)C=C4C=C(C=CC4=C3)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-(propan-2-yl)tetracene typically involves the alkylation of tetracene derivatives. One common method is the Friedel-Crafts alkylation, where tetracene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-(propan-2-yl)tetracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated tetracene derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
2-Methyl-8-(propan-2-yl)tetracene has several scientific research applications:
Organic Electronics: Due to its extended conjugated system, it is used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: It is studied for its potential use in organic semiconductors and conductive polymers.
Biological Studies: Its derivatives are explored for their biological activity and potential therapeutic applications.
Industrial Applications: It is used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-8-(propan-2-yl)tetracene in organic electronics involves its ability to transport charge through its conjugated system. The molecular targets include the electronic states of the compound, which interact with light and electric fields to produce desired electronic effects. In biological systems, its derivatives may interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Tetracene (unsubstituted):
- Molecular formula: C₁₈H₁₂
- Key properties: High planarity, strong π-π stacking, and low solubility in organic solvents.
- Electronic behavior: Exhibits fluorescence and semiconductor properties due to extended conjugation.
2-Methyltetracene:
- However, the electronic effect of methyl is minimal compared to bulkier substituents.
8-Isopropyltetracene:
- An isopropyl group at position 8 would significantly disrupt molecular packing due to its steric bulk, reducing crystallinity and altering charge transport properties.
2-Methyl-8-(propan-2-yl)tetracene:
- Combines steric effects from both substituents. The methyl group moderately affects conjugation, while the isopropyl group dominates solubility and packing behavior. This dual substitution may balance solubility and electronic properties for applications in organic electronics .
Reactivity and Ion Pairing Behavior
Evidence from tetracene anion/cation systems (e.g., lithium-tetrahydrofuran vs. lithium-diethylether) shows that solvent polarity and counterion pairing influence reactivity by 11 orders of magnitude .
Stability and Degradation Pathways
The isopropyl group in the tetracene derivative may similarly be susceptible to oxidation, forming ketones or carboxylic acids under harsh conditions.
Hydrogen Bonding and Crystal Packing
Substituents influence hydrogen-bonding networks and crystal morphology. For example, methyl groups participate in weak C–H···π interactions, whereas isopropyl groups may disrupt such networks due to steric effects. The compound’s packing efficiency is likely lower than unsubstituted tetracene, impacting its solid-state optoelectronic performance .
Data Table: Comparative Properties of Tetracene Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Solubility (in THF) | Stability Notes |
|---|---|---|---|---|---|
| Tetracene | C₁₈H₁₂ | 228.29 | None | Low | High crystallinity, prone to π-stacking |
| 2-Methyltetracene | C₁₉H₁₄ | 242.32 | Methyl (position 2) | Moderate | Reduced stacking, moderate stability |
| 8-Isopropyltetracene | C₂₁H₁₈ | 270.37 | Isopropyl (position 8) | High | Low crystallinity, oxidative susceptibility |
| This compound | C₂₂H₂₀ | 284.40 | Methyl (2), Isopropyl (8) | Moderate-High | Balanced solubility/stability; limited data |
Q & A
Q. Optimization Strategies :
- Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) to adjust reaction time and stoichiometry .
- Purify intermediates via column chromatography to minimize side products.
- Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar systems) to enhance yield .
Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Basic Research Question
- ¹H/¹³C NMR : Identify substituent positions (methyl at C2, isopropyl at C8) through chemical shifts and coupling patterns. For example, isopropyl protons appear as a septet (δ ~1.2–1.5 ppm) .
- FT-IR : Confirm functional groups (e.g., absence of carbonyl peaks if unintended oxidation occurs).
- UV-Vis Spectroscopy : Compare absorption maxima with computational predictions (e.g., λmax ~450–500 nm for tetracene derivatives) .
- Polarized Absorption/Emission Microscopy : Determine crystallinity and molecular orientation in thin films .
How can density functional theory (DFT) predict the electronic properties of this compound, and what validation methods ensure accuracy?
Advanced Research Question
Methodology :
- Use hybrid functionals (e.g., B3LYP or PBEh-3C) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, reorganization energies, and excited-state dynamics .
- Validate predictions against experimental UV-Vis and cyclic voltammetry data. For example, deviations >0.1 eV suggest basis set or functional incompatibility .
Q. Resolution :
- Conduct solvent-screening studies and report dielectric constants.
- Use atomic force microscopy (AFM) to correlate film morphology with optical data .
How does the substitution pattern influence singlet fission (SF) efficiency in tetracene derivatives?
Advanced Research Question
Q. Experimental Design :
- Measure SF efficiency via transient absorption spectroscopy (TAS) in solution and solid state.
- Compare with unsubstituted tetracene (SF yield ~200% in single crystals) .
What are the best practices for X-ray crystallographic analysis of this compound?
Basic Research Question
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm³).
- Refinement : Employ SHELXL for structure solution and refinement. Validate with R-factor (<5%) and electron density maps .
- Twinned Data : Apply twin law matrices in SHELXL for overlapping reflections .
What experimental approaches quantify charge carrier mobility in thin-film configurations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
